D-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-methyl ester D-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16592367
InChI: InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h6H,5H2,1-4H3,(H,11,15)(H,13,14)/p-1/t6-/m1/s1
SMILES:
Molecular Formula: C10H16NO6-
Molecular Weight: 246.24 g/mol

D-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-methyl ester

CAS No.:

Cat. No.: VC16592367

Molecular Formula: C10H16NO6-

Molecular Weight: 246.24 g/mol

* For research use only. Not for human or veterinary use.

D-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-methyl ester -

Specification

Molecular Formula C10H16NO6-
Molecular Weight 246.24 g/mol
IUPAC Name (2R)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Standard InChI InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h6H,5H2,1-4H3,(H,11,15)(H,13,14)/p-1/t6-/m1/s1
Standard InChI Key WFPSMPYVXFVVFA-ZCFIWIBFSA-M
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC(=O)OC)C(=O)[O-]
Canonical SMILES CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)[O-]

Introduction

Synthesis and Modification Strategies

Protection and Esterification

The synthesis of this derivative involves two key steps:

  • Amino Group Protection: The amino group of D-aspartic acid is shielded using di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) under basic conditions (e.g., sodium bicarbonate) . This reaction proceeds via nucleophilic acyl substitution, forming a stable carbamate bond.

  • Carboxyl Group Esterification: The carboxyl group undergoes esterification with methanol in the presence of a coupling agent like thionyl chloride (SOCl2\text{SOCl}_2) or via acid-catalyzed Fischer esterification .

Purification and Characterization

Post-synthesis, the product is purified via column chromatography or recrystallization. Analytical techniques such as HPLC, mass spectrometry, and 1H/13C^1\text{H}/\text{}^{13}\text{C} NMR confirm purity and structure . The Boc group’s tert-butyl protons resonate near δ 1.4 ppm in 1H^1\text{H} NMR, while the methyl ester’s singlet appears at δ 3.7 ppm .

Biological and Biochemical Relevance

Role of D-Aspartic Acid

D-Aspartic acid (D-Asp) is an endogenous amino acid implicated in neuroendocrine regulation. In rodent models, it enhances testosterone synthesis by stimulating luteinizing hormone release and upregulating steroidogenic enzymes in Leydig cells. Human studies suggest it may improve reproductive health, though evidence remains inconclusive.

Implications of Structural Modifications

The Boc and methyl ester groups in this derivative mitigate D-Asp’s inherent polarity, facilitating membrane permeability and metabolic stability . While the ester moiety is susceptible to hydrolysis by esterases in vivo, the Boc group requires acidic conditions (e.g., trifluoroacetic acid) for removal, enabling controlled deprotection in synthetic workflows .

Applications in Pharmaceutical and Peptide Research

Peptide Synthesis

This compound is a staple in solid-phase peptide synthesis (SPPS). For example, it serves as a building block for aspartic acid-containing peptides, where selective deprotection of the Boc group allows sequential elongation . Its methyl ester prevents undesired side reactions during coupling steps, though it must later be hydrolyzed to the free carboxylate for native peptide bonding .

Intermediate in Drug Development

As a precursor to bioactive molecules, this derivative has been utilized in synthesizing protease inhibitors and hormone analogs. For instance, Boc-protected aspartate esters are intermediates in HIV protease inhibitors like Ritonavir, where the aspartyl moiety mimics the enzyme’s cleavage site .

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